4-(Fluoromethyl)benzo[d]oxazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Fluoromethyl)benzo[d]oxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The presence of a fluoromethyl group and a thiol group in this compound makes it a unique and valuable molecule for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethyl)benzo[d]oxazole-2-thiol typically involves the reaction of 2-aminophenol with a suitable aldehyde or ketone under acidic or basic conditions. One common method involves the use of 2-aminophenol and a fluoromethyl ketone in the presence of a catalyst such as hydrochloric acid . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs . The use of advanced catalytic systems, such as nanocatalysts, can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Fluoromethyl)benzo[d]oxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The benzoxazole ring can be reduced under specific conditions to form benzoxazoline derivatives.
Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Benzoxazoline derivatives.
Substitution: Substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Fluoromethyl)benzo[d]oxazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 4-(Fluoromethyl)benzo[d]oxazole-2-thiol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer research, it may induce apoptosis in cancer cells by modulating signaling pathways such as Akt/GSK-3β/NF-κB .
Vergleich Mit ähnlichen Verbindungen
- 4-Fluoro-2-methylbenzo[d]oxazole
- 2-(Benzoxazol-2-ylsulfonyl)acetonitrile
- 2-(Chloromethyl)benzo[d]oxazole
Comparison: 4-(Fluoromethyl)benzo[d]oxazole-2-thiol is unique due to the presence of both a fluoromethyl group and a thiol group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer properties due to these functional groups.
Eigenschaften
Molekularformel |
C8H6FNOS |
---|---|
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
4-(fluoromethyl)-3H-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C8H6FNOS/c9-4-5-2-1-3-6-7(5)10-8(12)11-6/h1-3H,4H2,(H,10,12) |
InChI-Schlüssel |
UPOYIOZCHLFPRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)OC(=S)N2)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.